molecular formula C13H11ClO2S4 B2752869 Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 338761-96-9

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No.: B2752869
CAS No.: 338761-96-9
M. Wt: 362.92
InChI Key: LUKCKAOFZNYNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a sulfur-rich heterocyclic compound featuring a 1,3-dithiole core substituted with a 4-chlorobenzyl sulfanyl group and a thioxo moiety.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S4/c1-2-16-11(15)10-12(20-13(17)19-10)18-7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKCKAOFZNYNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with carbon disulfide and ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial methods focus on scaling up the synthesis while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Antioxidant Activity

Research indicates that Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), mitigating oxidative stress associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. This capability suggests potential therapeutic applications in pharmacology.

Enzyme Modulation

The compound has been shown to modulate enzyme activity and protein function. Its nucleophilic nature allows it to engage with electrophilic centers in biomolecules, potentially influencing gene expression and cellular signaling pathways. Such interactions are critical for developing drugs targeting specific enzymatic pathways involved in disease processes .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing with appropriate reagents in organic solvents such as dichloromethane or ethanol.
  • Purification techniques like recrystallization and chromatography to ensure high yield and purity.

Characterization of the compound typically involves spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure .

Nanomaterials

Recent studies have explored the use of this compound in synthesizing nanomaterials. Its unique chemical properties allow for the formation of nanoparticles with potential applications in drug delivery systems and biosensors. The ability to modify its structure further enhances its utility in nanotechnology .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of this compound using various assays (DPPH radical scavenging assay). The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to untreated controls.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The results indicated that it effectively inhibited enzyme activity related to the biosynthesis of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and thioxo groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Application
Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate 1,3-Dithiole 4-Chlorobenzyl, thioxo 401.89* Not explicitly reported
Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate 1,3-Dithiole 4-Fluorobenzyl, thioxo 354.42 Not specified
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Thiazole 4-Chlorophenyl, methylsulfanyl 396.92 Not specified
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole 1,2,4-Triazole Adamantyl, 4-chlorobenzyl 371.93 Potential 11β-HSD1 inhibitor
(5Z)-5-Benzylidene-3-(4-chlorobenzyl)-thiazolidine-2,4-dione Thiazolidine-2,4-dione Benzylidene, 4-chlorobenzyl ~400 (estimated) Synthetic intermediate for biologics

*Calculated molecular weight based on formula C₁₃H₁₁ClO₂S₄.

Key Observations

Core Structure Influence :

  • The 1,3-dithiole core in the target compound and its fluorinated analog offers distinct electronic properties due to sulfur's polarizability, which may enhance interactions with biological targets. In contrast, thiazole (e.g., ) and triazole (e.g., ) cores introduce nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability.

Substituent Effects: Halogenated Benzyl Groups: The 4-chlorobenzyl group in the target compound vs. This could modulate reactivity in enzyme-binding pockets or antimicrobial activity .

Biological Activity Trends :

  • Compounds with thioxo groups (e.g., target compound, ) may mimic thiol-containing metabolites, enabling interactions with enzymes like DprE1 or PanK, as seen in structurally related inhibitors .
  • Triazole- and thiazolidine-dione-based analogs (e.g., ) are often designed for targeted inhibition, leveraging rigid cores for precise binding.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving condensation of sulfanyl precursors with heterocyclic intermediates. Fluorinated analogs (e.g., ) may require specialized halogenation steps.

Research Implications and Gaps

  • Need for Experimental Validation : Comparative studies on halogen effects (Cl vs. F) and core-structure optimization (dithiole vs. triazole) are critical to elucidate structure-activity relationships.

Biological Activity

Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₄H₁₃ClN₁O₂S₂
  • Molecular Weight : Approximately 320.84 g/mol

The structure features a dithiole core, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

Antioxidant Activity

Studies have indicated that compounds with dithiole structures often exhibit antioxidant properties. This compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
  • Modulation of Antioxidant Enzymes : It enhances the expression of endogenous antioxidant enzymes, providing cellular protection.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Breast Cancer Cells : In a study published in Cancer Letters, this compound was found to reduce cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment. The study attributed this effect to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress in neuronal cells. The results indicated a significant reduction in markers of oxidative damage when treated with the compound .

Research Findings Summary

Study FocusKey FindingsReference
Antioxidant ActivityEffective scavenging of free radicals; potential protective effects
Anticancer ActivityInhibition of cell proliferation in breast and colon cancer cells
Mechanism of ActionInduction of apoptosis; modulation of antioxidant enzymes
Neuroprotective EffectsReduction in oxidative damage markers in neuronal cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.